3,6-Dibromo-2-fluorophenylacetic acid
Description
3,6-Dibromo-2-fluorophenylacetic acid (CAS 1214322-99-2) is a halogenated phenylacetic acid derivative with the molecular formula C₈H₅Br₂FO₂ and a molecular weight of 310.93 g/mol. Its structure features a phenyl ring substituted with bromine atoms at positions 3 and 6, a fluorine atom at position 2, and an acetic acid group at position 1. This compound is primarily utilized in pharmacological research, synthetic chemistry, and as an intermediate for fine chemicals due to its unique electronic and steric properties imparted by halogen substituents .
Properties
IUPAC Name |
2-(3,6-dibromo-2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFJFUMBHSYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 3,6-Dibromo-2-fluorophenylboronic acid, followed by further functionalization to introduce the acetic acid group. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,6-Dibromo-2-fluorophenylacetic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: 3,6-Dibromo-2-fluorophenylacetic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through reactions such as Suzuki–Miyaura coupling.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,6-Dibromo-2-fluorophenylacetic acid exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form desired products. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 3,6-dibromo-2-fluorophenylacetic acid with four analogs based on substituent patterns, molecular weight, and similarity scores derived from structural analyses:
*Similarity scores (0.94–1.00) reflect structural overlap with the target compound using computational algorithms .
Key Observations:
Halogen Substitution Patterns :
- The target compound’s 3,6-dibromo-2-fluoro configuration balances steric bulk (from bromine) and electronic effects (from fluorine). In contrast, 2,4-dibromo-3,6-difluorophenylacetic acid (similarity 0.98) adds two fluorine atoms, enhancing electronegativity but reducing steric hindrance.
- 2-Bromo-6-fluorophenylacetic acid (similarity 0.96) lacks a second bromine, significantly lowering molecular weight (233.03 vs. 310.93 g/mol) and lipophilicity .
For example, the target compound’s molecular weight (310.93 g/mol) aligns with typical thresholds for bioactive small molecules . The difluoro analog (2,4-difluorophenylacetic acid) lacks bromine, resulting in a lower molecular weight (172.13 g/mol) and applications in less sterically demanding roles, such as flavoring agents .
Research Findings and Functional Differences
Reactivity and Stability
- Acidity: Fluorine’s electronegativity increases the acetic acid group’s acidity in the target compound compared to non-fluorinated analogs. However, bromine’s inductive effect slightly counteracts this, resulting in a pKa intermediate between purely fluoro- and bromo-substituted derivatives .
- Thermal Stability: Dibromo derivatives (e.g., target compound and 4,6-dibromo-2,3-difluoro analog) exhibit higher thermal stability than mono-bromo analogs due to increased molecular symmetry and halogen-halogen interactions .
Biological Activity
3,6-Dibromo-2-fluorophenylacetic acid (DBFPA) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and environmental science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of DBFPA, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure:
DBFPA is characterized by a phenyl ring substituted with two bromine atoms and one fluorine atom, linked to an acetic acid moiety. Its IUPAC name is 2-(3,6-dibromo-2-fluorophenyl)acetic acid, with the molecular formula .
Synthesis Methods:
The synthesis of DBFPA typically involves bromination and fluorination of phenylacetic acid derivatives. Common methods include:
- Bromination using bromine : This reaction introduces bromine atoms at the 3 and 6 positions of the phenyl ring.
- Fluorination : A fluorinating agent is used to introduce a fluorine atom at the 2 position.
DBFPA exhibits several biological activities that are primarily attributed to its structural characteristics. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and interaction with biological targets.
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Antimicrobial Activity :
- DBFPA has been studied for its potential antimicrobial properties. Research indicates that halogenated compounds can disrupt microbial cell membranes or interfere with metabolic pathways.
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Anticancer Potential :
- Preliminary studies suggest that DBFPA may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism may involve modulation of signaling pathways related to cell survival and death.
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Enzyme Inhibition :
- DBFPA may act as an inhibitor for certain enzymes involved in metabolic processes. For instance, it has been shown to inhibit dehalogenases, enzymes that catalyze the removal of halogens from organic compounds.
Case Studies
- Dehalogenation Studies :
-
Anticancer Research :
- In vitro studies have indicated that DBFPA derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compounds induce apoptosis through mitochondrial pathways, suggesting their potential as anticancer agents .
Comparative Analysis
| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | High | Yes |
| 3-Bromo-2-fluorophenylacetic acid | Low | Moderate | Yes |
| 2-Fluorophenylacetic acid | Low | Low | No |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
